5-phenyl-N-propyl-3-isoxazolecarboxamide
Description
5-Phenyl-N-propyl-3-isoxazolecarboxamide is a synthetic small molecule characterized by a phenyl-substituted isoxazole core linked to a propyl carboxamide group.
Properties
IUPAC Name |
5-phenyl-N-propyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-8-14-13(16)11-9-12(17-15-11)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMORIDRNBJMEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NOC(=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 5-Phenyl-N-Propyl-3-Isoxazolecarboxamide, also known as PY-60, is the transcriptional coactivator Yes-associated protein 1 (YAP) and annexin A2 (ANXA2). YAP is a downstream regulatory target in the Hippo signaling pathway, which plays a pivotal role in organ size control and tumor suppression. ANXA2 is a protein that directly associates with YAP at the cell membrane in response to increased cell density.
Mode of Action
PY-60 is a potent and specific activator of YAP signaling. It binds directly to ANXA2, causing its liberation and subsequent activation of YAP. This interaction results in the promotion of a phosphatase-bound, nonphosphorylated, and transcriptionally active form of YAP.
Biochemical Pathways
The activation of YAP by PY-60 impacts the Hippo signaling pathway. This pathway regulates organ size by controlling cell proliferation and apoptosis. When YAP is activated, it enters the nucleus and interacts with other proteins to induce the expression of genes that promote cell proliferation and inhibit apoptosis.
Pharmacokinetics
It is soluble in dmso, which suggests it could be administered in a solution form for better absorption and bioavailability.
Result of Action
The activation of YAP by PY-60 stimulates the expansion of epidermal keratinocytes. Keratinocytes are the major cellular component of the epidermis, the outermost layer of the skin. Therefore, PY-60 could potentially be used in therapies aimed at promoting skin regeneration.
Action Environment
It’s worth noting that the storage temperature for py-60 is recommended to be between -10 to -25°c, suggesting that temperature could affect its stability.
Biochemical Analysis
Biochemical Properties
5-Phenyl-N-propyl-3-isoxazolecarboxamide interacts with several enzymes and proteins. It binds directly to annexin A2 (ANXA2), causing its liberation and activation of YAP
Cellular Effects
The compound influences cell function by activating YAP-dependent transcriptional programs in multiple cell types. This can impact cell signaling pathways, gene expression, and cellular metabolism. The specific cellular processes affected by this compound are still being researched.
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules such as ANXA2. This leads to the activation of YAP, which can result in changes in gene expression. The exact mechanism of action is still under study.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 5-phenyl-N-propyl-3-isoxazolecarboxamide with two structurally related compounds from the evidence:
Table 1: Structural and Physicochemical Comparison
Key Observations
The cyclopropylamide group in the thiophene-containing analog (CAS 1632463-24-1) may improve metabolic stability due to the rigid cyclopropane ring .
This contrasts with the simpler phenyl group in the target compound .
Steric and Synthetic Complexity :
- The N-(2-thienylmethyl) substituent (CAS 712348-08-8) increases steric bulk compared to the propyl group, which may reduce solubility but improve target selectivity .
- The cyclopropyl-thiophene hybrid (CAS 1632463-24-1) represents a more synthetically challenging scaffold, likely requiring multi-step functionalization .
Table 2: Hypothetical Pharmacological Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
